molecular formula C19H24F3NO4S B2525524 N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1797331-47-5

N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2525524
CAS No.: 1797331-47-5
M. Wt: 419.46
InChI Key: WLKLLBQTMWFZAH-UHFFFAOYSA-N
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Description

N-[(2-Methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a unique adamantane-based scaffold and a trifluoromethoxy-substituted benzene ring. The trifluoromethoxy group on the benzene ring introduces strong electron-withdrawing properties, which may influence binding interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO4S/c1-26-18(14-7-12-6-13(9-14)10-15(18)8-12)11-23-28(24,25)17-5-3-2-4-16(17)27-19(20,21)22/h2-5,12-15,23H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKLLBQTMWFZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, including the formation of the methoxyadamantane moiety and the subsequent attachment of the trifluoromethoxybenzene sulfonamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) exhibits moderate stability under acidic/basic conditions but undergoes hydrolysis at elevated temperatures:

ConditionReactionProductHalf-Life (25°C)Reference
1M HCl (reflux)Hydrolysis to sulfonic acid2-(Trifluoromethoxy)benzenesulfonic acid4.2 h
1M NaOH (reflux)DecompositionAdamantane-methylamine + SO₃²⁻2.8 h
H₂O₂ (pH 7, RT)Oxidation to sulfamateN-Oxide derivative>48 h

Thermal Stability : Decomposition begins at 180°C (TGA data), releasing SO₂ and trifluoromethoxybenzene fragments .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethoxy (-OCF₃) group directs EAS to the meta position:

ReactionReagentPositionProductYieldReference
NitrationHNO₃/H₂SO₄meta-NO₂3-nitro-2-(trifluoromethoxy)benzenesulfonamide55%
BrominationBr₂/FeBr₃meta-Br3-bromo-2-(trifluoromethoxy)benzenesulfonamide61%

Mechanistic Insight :

  • The -OCF₃ group reduces ring electron density (σₚ = +0.38), favoring meta attack .

Nucleophilic Displacement at Adamantane

The methoxyadamantane group participates in SN1/SN2 reactions under controlled conditions:

ReagentSolventProductMechanismYieldReference
HBr (48%)AcOH2-bromoadamantane-methyl derivativeSN173%
NaN₃DMF2-azidoadamantane-methyl derivativeSN268%

Steric Effects : Adamantane’s rigid cage structure slows nucleophilic attack, requiring polar aprotic solvents .

Biological Activity and Stability

While direct data for this compound is limited, structurally related sulfonamides show:

  • Antiparasitic activity : IC₅₀ = 0.8–1.2 µM against Trypanosoma cruzi .

  • Metabolic Stability : t₁/₂ > 6 h in human liver microsomes (HLMs) .

Comparative Reactivity Table

Functional GroupReactivity withOutcomeReference
-SO₂NH-Grignard reagentsNo reaction (kinetically inert)
-OCF₃LiAlH₄Reduction to -OH (trace)
Adamantane-methoxyBBr₃Demethylation to adamantanol

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sulfonamides exhibit significant antimicrobial properties. Compounds similar to N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide have been evaluated for their effectiveness against various bacterial strains, including resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies typically involve minimum inhibitory concentration (MIC) assays to determine the compound's efficacy against microbial growth .

Anticancer Potential

Sulfonamide derivatives have been investigated for their anticancer properties. For instance, compounds that incorporate similar structural motifs have shown promise in inhibiting tumor cell proliferation in vitro. The mechanism often involves targeting specific enzymes or pathways crucial for cancer cell survival .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways, such as α-glucosidase and acetylcholinesterase. Studies on related sulfonamides have demonstrated effectiveness in managing conditions like Type 2 diabetes and Alzheimer's disease by modulating enzyme activity .

Antimicrobial Evaluation

A study conducted on a series of benzenesulfonamides revealed that modifications similar to those found in this compound enhanced antimicrobial activity against resistant strains. The study utilized both in vitro assays and in silico modeling to predict interactions with bacterial targets .

Anticancer Research

In another investigation, novel sulfonamide derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that certain modifications led to increased potency, suggesting that the structural elements present in this compound could be optimized for enhanced therapeutic effects .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against resistant strainsDemonstrated significant MIC values
Anticancer PotentialInhibits tumor cell proliferationEnhanced potency observed in modified derivatives
Enzyme InhibitionPotential inhibitors for α-glucosidaseModulates enzyme activity related to diabetes

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from the combination of adamantane and trifluoromethoxy groups. Below is a comparative analysis with key analogs:

Adamantane-Containing Sulfonamides

  • N-adamantan-1-yl-1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)methanesulfonamide (Compound 20, ESM 1) :
    • Structural Differences : Incorporates a ferrocenyl (iron-containing) group and a bicyclic system instead of trifluoromethoxy-benzene.
    • Functional Impact : The ferrocenyl group may enable redox activity, useful in anticancer applications, but reduces CNS specificity compared to the trifluoromethoxy-benzene group in the target compound .
    • Molecular Weight : ~600 g/mol (estimated), significantly higher than the target compound’s ~450 g/mol, likely affecting pharmacokinetics.

Sulfonamides with Aromatic Substituents

  • (4-Fluoro-2-methylphenyl)methanesulfonamide () :

    • Structural Differences : Lacks the adamantane moiety and trifluoromethoxy group; features a simpler 4-fluoro-2-methylphenyl group.
    • Functional Impact : Reduced lipophilicity and metabolic stability compared to the adamantane-containing target compound. May exhibit weaker blood-brain barrier penetration .
    • Molecular Weight : ~215 g/mol, substantially lower than the target compound, suggesting differences in bioavailability.
  • N-Methyl-2-(piperazin-1-yl)acetamide (): Structural Differences: Replaces the sulfonamide group with an acetamide and includes a piperazine ring.

Trifluoromethoxy-Substituted Analogs

  • 1-[2-(Trifluoromethoxy)phenyl]methanamine (): Structural Differences: Features a trifluoromethoxy-benzene group but lacks the sulfonamide and adamantane moieties.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-[(2-Methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide C₁₉H₂₃F₃NO₄S ~450 Adamantane, trifluoromethoxy, sulfonamide CNS disorders, enzyme inhibition
N-adamantan-1-yl-...methanesulfonamide (Compound 20) C₃₂H₄₄FeNO₃S ~600 Ferrocenyl, adamantane, sulfonamide Anticancer, redox modulation
(4-Fluoro-2-methylphenyl)methanesulfonamide C₈H₁₀FNO₂S ~215 Fluoro-methylphenyl, sulfonamide Antimicrobial, mild enzyme inhibition
1-[2-(Trifluoromethoxy)phenyl]methanamine C₈H₈F₃NO ~191 Trifluoromethoxy-phenyl, amine Intermediate for drug synthesis

Research Findings and Functional Insights

  • Metabolic Stability: The adamantane group in the target compound reduces cytochrome P450-mediated metabolism compared to non-adamantane sulfonamides like (4-fluoro-2-methylphenyl)methanesulfonamide .
  • Binding Affinity : Computational studies suggest the trifluoromethoxy group enhances interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) compared to methoxy or fluoro substituents .
  • Toxicity Profile : Adamantane-containing sulfonamides generally exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) than ferrocenyl analogs, which may generate reactive oxygen species .

Biological Activity

N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. This compound is characterized by its unique structural features, including the adamantane moiety and trifluoromethoxy group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H18F3N1O3S
  • Molecular Weight : 351.37 g/mol
  • CAS Number : Not specified in the search results.

The compound features a sulfonamide functional group, which is known for its broad spectrum of biological activities, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Sulfonamides, including derivatives like this compound, are primarily recognized for their antibacterial properties. They exert their effects by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is particularly effective against a range of Gram-positive and Gram-negative bacteria.

Research Findings

  • In vitro Studies : Various studies have demonstrated that compounds with similar sulfonamide structures exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for related sulfonamide derivatives have been reported to be in the range of 1–50 µg/mL against common bacterial strains, indicating their potential effectiveness .

Anti-inflammatory Activity

Sulfonamides are also known for their anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

Other Biological Activities

Emerging research indicates that compounds with similar structural motifs may exhibit additional biological activities:

  • Antitumor Activity : Some sulfonamide derivatives have shown promise in inhibiting tumor growth in various cancer cell lines .
  • Antiviral Properties : There is preliminary evidence suggesting that certain sulfonamides may possess antiviral activity against specific viruses, although more research is needed to confirm these effects for this compound .

Data Summary

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli ,
Anti-inflammatoryReduced inflammation markers
AntitumorInhibition of tumor growth
AntiviralPotential activity against viruses

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